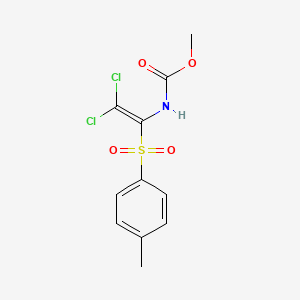
Methyl (2,2-dichloro-1-tosylvinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2,2-dichloro-1-tosylvinyl)carbamate” is a specific type of carbamate compound . Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The simplest ester derived from carbamic acid is Methyl carbamate, which is a colourless solid .
Synthesis Analysis
Methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . The synthesis of carbamates can also be achieved via alcoholysis of carbamoyl chlorides or from the reaction of amines with chloroformates .Molecular Structure Analysis
The molecular structure of carbamates, in general, is represented by the formula R2NC(O)OR . For Methyl carbamate, the molecular weight is 75 g/mol .Chemical Reactions Analysis
Carbamates are known to form through the reaction of methanol and urea . They can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Physical And Chemical Properties Analysis
Methyl carbamate, a related compound, is a colourless solid with a density of 1.136 at 56 °C. It has a melting point of 52 °C and a boiling point of 177 °C. It is soluble in water at a concentration of 20 g/L .Applications De Recherche Scientifique
These applications highlight the versatility and potential impact of Methyl (2,2-dichloro-1-tosylvinyl)carbamate across various scientific domains. Researchers continue to explore its properties and develop novel uses. If you’d like further details on any specific application, feel free to ask! 🌟
References:
- Seetasang, S., & Xu, Y. (2022). Recent progress and perspectives in applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices at small scales. Journal of Materials Chemistry B, 10, 2323–2337
- Babuka, D., et al. (2023). Poly (2-oxazoline)s: synthesis and biomedical applications. Polymer Bulletin, 80, 1–20
- Sigma-Aldrich. Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Safety and Hazards
Propriétés
IUPAC Name |
methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKKCXUMAZWRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,2-dichloro-1-tosylvinyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)
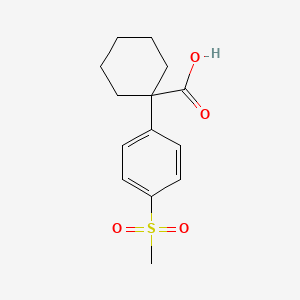
![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)
![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)

![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)
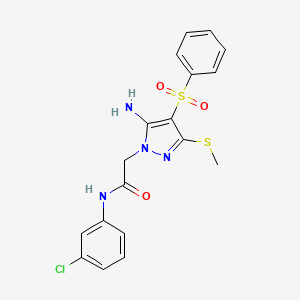
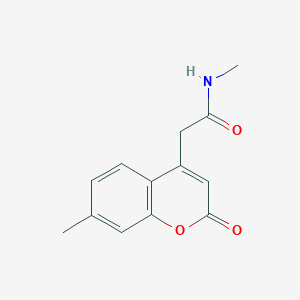

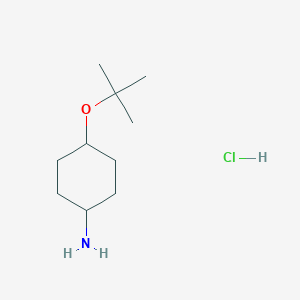
![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
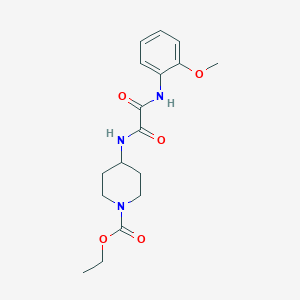
![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)